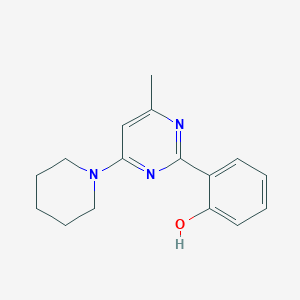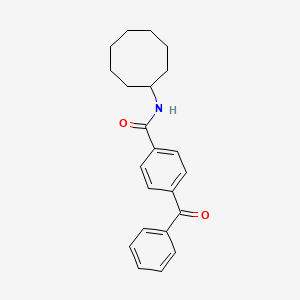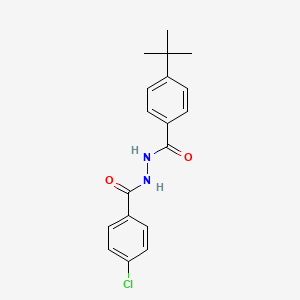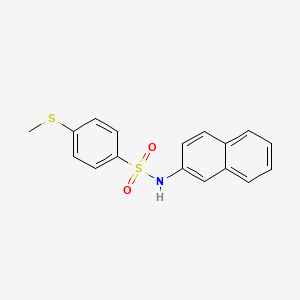![molecular formula C14H12ClN3O3 B5721793 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate](/img/structure/B5721793.png)
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a chlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminopyridine with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then reacted with 2-chlorophenoxyacetic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- {[amino(pyridin-4-yl)methylidene]amino}urea
- 2,6-diaminopyridine derivatives
Uniqueness
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate stands out due to its unique combination of a pyridine ring and a chlorophenoxy group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-3-1-2-4-12(11)20-9-13(19)21-18-14(16)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZDNXDBIFDJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5721713.png)


![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



phosphinic acid](/img/structure/B5721762.png)

![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
